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molecular formula C19H20O6 B1590698 4,4'-Isopropylidenediphenoxyacetic Acid CAS No. 3539-42-2

4,4'-Isopropylidenediphenoxyacetic Acid

Cat. No. B1590698
M. Wt: 344.4 g/mol
InChI Key: ZYGPJSLWIIMUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613769B1

Procedure details

6.7 g of ethyl 4-[1-(4-ethoxycarbonylmethoxyphenyl)-1-methylethyl]phenoxyacetate are dissolved in 20 ml of methanol, and 16.7 g of 10% strength sodium hydroxide solution are added. The mixture is heated to boiling under reflux for 3 hours, after which it is cooled down and the methanol is then distilled off on a rotary evaporator. The residue is diluted with water and acidified to pH 2 with 2 N HCl; the colorless precipitate is then filtered off with suction, washed with water and dried in vacuo over calcium chloride. 5.5 g of the title compound, having a m.p. of 177-179° C., are obtained.
Name
ethyl 4-[1-(4-ethoxycarbonylmethoxyphenyl)-1-methylethyl]phenoxyacetate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([C:17]2[CH:29]=[CH:28][C:20]([O:21][CH2:22][C:23]([O:25]CC)=[O:24])=[CH:19][CH:18]=2)([CH3:16])[CH3:15])=[CH:10][CH:9]=1)=[O:5])C.[OH-].[Na+]>CO>[C:23]([CH2:22][O:21][C:20]1[CH:19]=[CH:18][C:17]([C:14]([C:11]2[CH:10]=[CH:9][C:8]([O:7][CH2:6][C:4]([OH:5])=[O:3])=[CH:13][CH:12]=2)([CH3:16])[CH3:15])=[CH:29][CH:28]=1)([OH:25])=[O:24] |f:1.2|

Inputs

Step One
Name
ethyl 4-[1-(4-ethoxycarbonylmethoxyphenyl)-1-methylethyl]phenoxyacetate
Quantity
6.7 g
Type
reactant
Smiles
C(C)OC(=O)COC1=CC=C(C=C1)C(C)(C)C1=CC=C(OCC(=O)OCC)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after which it is cooled down
DISTILLATION
Type
DISTILLATION
Details
the methanol is then distilled off on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue is diluted with water
FILTRATION
Type
FILTRATION
Details
the colorless precipitate is then filtered off with suction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over calcium chloride
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
C(=O)(O)COC1=CC=C(C=C1)C(C)(C)C1=CC=C(OCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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